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molecular formula C30H44ClO2P B8353086 2,4,8,10-Tetra-tert-butyl-6-chloro-12-methyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocine

2,4,8,10-Tetra-tert-butyl-6-chloro-12-methyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocine

Cat. No. B8353086
M. Wt: 503.1 g/mol
InChI Key: YLZWHLUXIRBGAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05049691

Procedure details

To a reaction vessel equipped with a turbine agitator and a reflux condenser was charged 375 g of methylene chloride, 250 g 2,2'-ethylidenebis(4,6-di-tert-butylphenol), 5 g pyridine and 83 g PCl3. The stirred solution was heated to reflux (45° C.) and held at reflux for 22 hours. Byproduct HCl was vented to a scrubber. About 350 g of additional methylene chloride was added during the reaction to replace that lost through the vent and further dilute the reaction. GC analysis showed conversion of the above ethylidenebisphenol to 2,2'-ethylidenebis(4,6-di-tert-butylphenyl) chlorophosphite. While still at reflux, 13.1 g of anhydrous gaseous HF was fed to the reaction mixture through a dip leg. HF feed required 10 1/2 hours. Byproduct HCl was vented to a scrubber. GC analysis showed conversion of the above chlorophosphite to the corresponding fluorophosphite to be complete. Gaseous ammonia was immediately fed to the reaction to neutralize the mixture. The reaction mass was filtered to remove ammonium chloride. The filtrate was heated to distill out methylene chloride which was replaced by adding isopropanol. The temperature reached 81° C. at the end of the methylene chloride removal. The mixture was cooled to 30° C. giving a 50 weight percent solids slurry in isopropanol. The solids were removed and the wet cake was washed with isopropanol and dried under vacuum yield 223 g (80.5 percent yield) of 2,2'-ethylidenebis(4,6-di-tert-butylphenyl) fluorophosphite.
Quantity
350 g
Type
solvent
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step Two
Name
Quantity
83 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
solvent
Reaction Step Two
Quantity
375 g
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
chlorophosphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
fluorophosphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH:1]([C:18]1[CH:23]=[C:22]([C:24]([CH3:27])([CH3:26])[CH3:25])[CH:21]=[C:20]([C:28]([CH3:31])([CH3:30])[CH3:29])[C:19]=1[OH:32])([C:3]1[CH:8]=[C:7]([C:9]([CH3:12])([CH3:11])[CH3:10])[CH:6]=[C:5]([C:13]([CH3:16])([CH3:15])[CH3:14])[C:4]=1[OH:17])[CH3:2].P(Cl)(Cl)Cl.Cl.C(C1C=CC=CC=1O)(C1C=CC=CC=1O)C.P1(Cl)OC2C(C(C)(C)C)=CC(C(C)(C)C)=CC=2C(C)C2C=C(C(C)(C)C)C=C(C(C)(C)C)C=2O1.P(Cl)([O-])[O-].[P:92]([F:95])([O-])[O-].N>C(Cl)Cl.N1C=CC=CC=1>[P:92]1([F:95])[O:17][C:4]2[C:5]([C:13]([CH3:16])([CH3:14])[CH3:15])=[CH:6][C:7]([C:9]([CH3:12])([CH3:10])[CH3:11])=[CH:8][C:3]=2[CH:1]([CH3:2])[C:18]2[CH:23]=[C:22]([C:24]([CH3:27])([CH3:26])[CH3:25])[CH:21]=[C:20]([C:28]([CH3:31])([CH3:30])[CH3:29])[C:19]=2[O:32]1

Inputs

Step One
Name
Quantity
350 g
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
250 g
Type
reactant
Smiles
C(C)(C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O
Name
Quantity
83 g
Type
reactant
Smiles
P(Cl)(Cl)Cl
Name
Quantity
5 g
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
375 g
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C1=C(C=CC=C1)O)C1=C(C=CC=C1)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P1(OC2=C(C=C(C=C2C(C)(C)C)C(C)(C)C)C(C)C2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O1)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
chlorophosphite
Quantity
0 (± 1) mol
Type
reactant
Smiles
P([O-])([O-])Cl
Step Eight
Name
fluorophosphite
Quantity
0 (± 1) mol
Type
reactant
Smiles
P([O-])([O-])F
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a reaction vessel equipped with a turbine agitator and a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The stirred solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 22 hours
Duration
22 h
ADDITION
Type
ADDITION
Details
further dilute
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
While still at reflux
CUSTOM
Type
CUSTOM
Details
10 1/2 hours
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
The reaction mass was filtered
CUSTOM
Type
CUSTOM
Details
to remove ammonium chloride
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was heated
DISTILLATION
Type
DISTILLATION
Details
to distill out methylene chloride which
ADDITION
Type
ADDITION
Details
by adding isopropanol
CUSTOM
Type
CUSTOM
Details
The temperature reached 81° C. at the end of the methylene chloride removal
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 30° C.
CUSTOM
Type
CUSTOM
Details
giving a 50 weight percent solids slurry in isopropanol
CUSTOM
Type
CUSTOM
Details
The solids were removed
WASH
Type
WASH
Details
the wet cake was washed with isopropanol

Outcomes

Product
Name
Type
product
Smiles
P1(OC2=C(C=C(C=C2C(C)(C)C)C(C)(C)C)C(C)C2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O1)F
Measurements
Type Value Analysis
AMOUNT: MASS 223 g
YIELD: PERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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